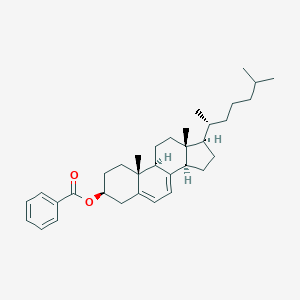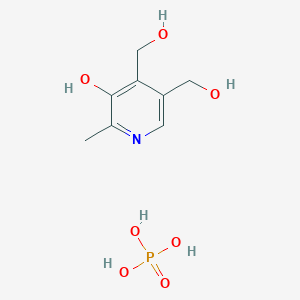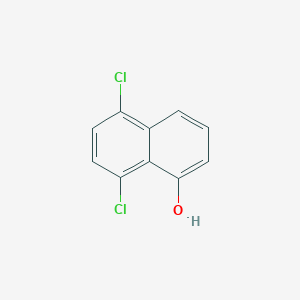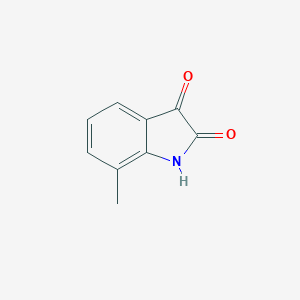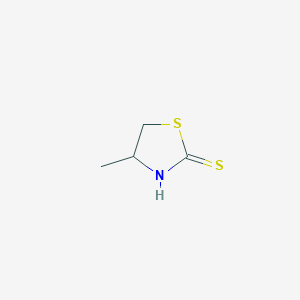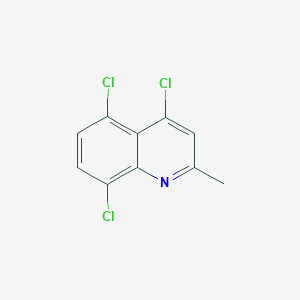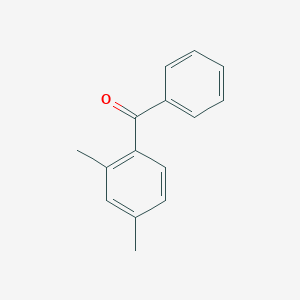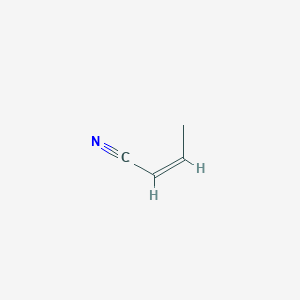
(Z)-2-Butenenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-Butenenitrile, also known as crotononitrile, is a colorless liquid with a pungent odor. It is an organic compound that contains a nitrile group and an alkene group. (Z)-2-Butenenitrile is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Wirkmechanismus
The mechanism of action of (Z)-2-Butenenitrile is not well understood. However, it is known to act as a Michael acceptor, which means that it can react with nucleophiles such as thiols and amines. This reactivity makes (Z)-2-Butenenitrile a useful intermediate in the synthesis of various organic compounds.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of (Z)-2-Butenenitrile. However, studies have shown that it can cause skin and eye irritation, respiratory tract irritation, and central nervous system depression in humans. In animal studies, (Z)-2-Butenenitrile has been shown to cause liver and kidney damage, as well as reproductive toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (Z)-2-Butenenitrile is its reactivity, which makes it a useful intermediate in the synthesis of various organic compounds. However, its toxicity and potential health hazards make it challenging to handle in the laboratory. Proper safety precautions, such as the use of protective equipment and proper ventilation, are necessary when working with (Z)-2-Butenenitrile.
Zukünftige Richtungen
There are several future directions for the research and application of (Z)-2-Butenenitrile. One area of interest is the development of safer and more efficient synthesis methods. Another area of interest is the exploration of its potential applications in the fields of medicine, agriculture, and materials science. Additionally, further studies are needed to better understand its mechanism of action and potential health effects.
Synthesemethoden
The synthesis of (Z)-2-Butenenitrile can be achieved by several methods. One of the most common methods is the reaction of acrylonitrile with hydrogen cyanide in the presence of a catalyst. Another method involves the reaction of allyl bromide with sodium cyanide in the presence of a solvent. The yield and purity of (Z)-2-Butenenitrile can vary depending on the reaction conditions and the choice of the starting materials.
Wissenschaftliche Forschungsanwendungen
(Z)-2-Butenenitrile has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it is used as a key intermediate in the synthesis of antihypertensive drugs, such as clonidine and rilmenidine. (Z)-2-Butenenitrile is also used in the synthesis of herbicides, insecticides, and fungicides in the agrochemical industry. In the polymer industry, it is used as a monomer in the production of acrylic fibers and resins.
Eigenschaften
CAS-Nummer |
1190-76-7 |
|---|---|
Produktname |
(Z)-2-Butenenitrile |
Molekularformel |
C4H5N |
Molekulargewicht |
67.09 g/mol |
IUPAC-Name |
(Z)-but-2-enenitrile |
InChI |
InChI=1S/C4H5N/c1-2-3-4-5/h2-3H,1H3/b3-2- |
InChI-Schlüssel |
NKKMVIVFRUYPLQ-IHWYPQMZSA-N |
Isomerische SMILES |
C/C=C\C#N |
SMILES |
CC=CC#N |
Kanonische SMILES |
CC=CC#N |
Andere CAS-Nummern |
4786-20-3 |
Piktogramme |
Flammable; Irritant |
Synonyme |
2-butenenitrile crotononitrile crotononitrile, (E)-isomer crotononitrile, (Z)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



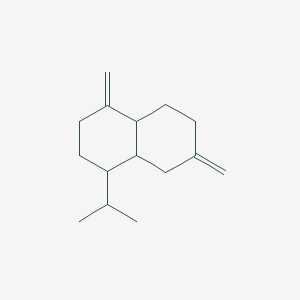
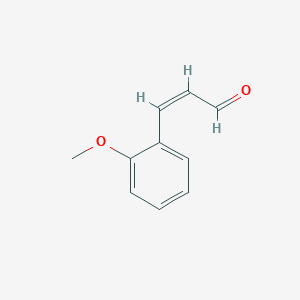
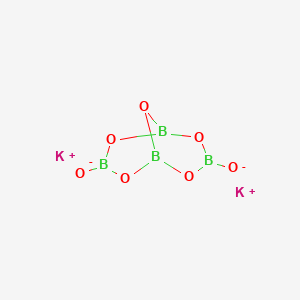
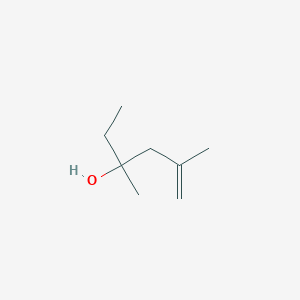
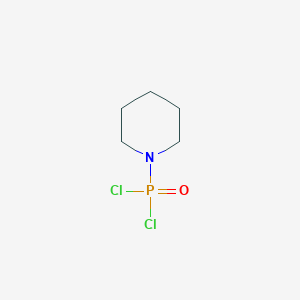
![4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile](/img/structure/B72136.png)
